![molecular formula C14H16N4O2 B2511649 (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034455-75-7](/img/structure/B2511649.png)
(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds containing isoxazole moieties, such as the one , have been synthesized and studied for their biological activities. For instance, derivatives of comenic acid containing isoxazole and isothiazole moieties have been synthesized and exhibited a synergetic effect when mixed with Temobel, a first-line antitumor drug used in brain tumors chemotherapy (Kletskov et al., 2018). This suggests that compounds with isoxazole moieties could have potential applications in enhancing the efficacy of existing chemotherapeutic agents.
Molecular Docking Studies and Anticancer Evaluation
Novel series of compounds incorporating isoxazole derivatives have been designed, synthesized, and characterized, with their biological evaluation including molecular docking studies against human DHFR. Some of these compounds showed potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, indicating their potential as therapeutic agents in cancer treatment (Radhika et al., 2020).
Bioactivation Pathways
Research into the biotransformation of isoxazole rings has uncovered novel bioactivation pathways in human liver microsomes. These pathways involve the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of various products, including a GSH adduct of a cyanoacrolein derivative after ring opening (Yu et al., 2011). Such studies are crucial for understanding the metabolic fate of isoxazole-containing compounds in biological systems.
Antimicrobial and Anticancer Agents
Pyrazole derivatives with isoxazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds in this class have shown higher anticancer activity compared to doxorubicin, a reference drug, as well as significant antimicrobial activity (Hafez et al., 2016). This indicates the therapeutic potential of these compounds in treating both infectious diseases and cancer.
Synthesis of Novel Derivatives
Efforts in the synthesis of novel derivatives containing isoxazole and related heterocyclic moieties continue to advance, with the aim of discovering compounds with valuable pharmacological properties. For instance, the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has been investigated for their anticancer and antimicrobial properties, demonstrating the versatility and potential of these compounds in medical research (Katariya et al., 2021).
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-7-12(16-20-9)14(19)17-5-6-18-13(8-17)10-3-2-4-11(10)15-18/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRACDZKUMWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.